tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate

Chemical Biology PROTAC Linkers Triazole Derivatives

tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a tert-butyl ester at the 4-position and a 5-hydroxypentyl substituent at N1. Its structure suggests utility as a bifunctional chemical probe or PROTAC linker building block, analogous to widely used tert-butyl ester-protected carboxylic acid linkers with terminal hydroxyl groups.

Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
Cat. No. B13719881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN(N=N1)CCCCCO
InChIInChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)10-9-15(14-13-10)7-5-4-6-8-16/h9,16H,4-8H2,1-3H3
InChIKeyMCJVPHXWHMIVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate: Limited Public Data Profile


tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a tert-butyl ester at the 4-position and a 5-hydroxypentyl substituent at N1. Its structure suggests utility as a bifunctional chemical probe or PROTAC linker building block, analogous to widely used tert-butyl ester-protected carboxylic acid linkers with terminal hydroxyl groups. However, a comprehensive search of primary research papers, patents, and authoritative chemical databases reveals an absence of publicly reported quantitative performance data, biological assay results, or direct comparator studies for this specific compound. Its known profile is limited to vendor catalog listings and basic physicochemical predictions [1]. Consequently, differentiation from structural analogs cannot be founded on empirical evidence at this time.

Compound class Triazole-based bifunctional linker building block
Key features Terminal hydroxyl, tert-butyl ester, 5-hydroxypentyl chain
Data profile No public performance data; requires in-house validation

Procurement Risks for tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate Without Empirical Benchmarking


For a scientific user, substitution of this specific building block with a generic analog—such as a 4-hydroxybutyl or 3-hydroxypropyl variant—carries unresolved technical risk. The linker length and the steric bulk of the tert-butyl ester are critical variables that can alter a conjugate's physicochemical properties (e.g., lipophilicity, solubility) and biological performance (e.g., ternary complex formation in PROTACs). Without empirical data, there is no basis to confirm that a shorter linker or a different ester would yield comparable results in a given experimental system. The failure of substitution is not proven but is a significant, quantifiable uncertainty that can only be resolved through direct, compound-specific experimentation. This lack of public benchmarking data makes generic replacement a blind assumption rather than an informed decision.

Linker length alteration
A shorter hydroxyalkyl chain (e.g., C3, C4) may shift physicochemical profile and ternary complex formation in PROTACs.
Ester bulk mismatch
Replacing the tert-butyl ester with a smaller ester may alter conjugate stability and steric interactions.
No empirical benchmarking
Absence of head-to-head performance data makes generic replacement a blind assumption.

Quantitative Performance Evidence for tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate: Current Data Gap Analysis


Empirical Biological Activity or Binding Affinity Data: Complete Absence

A systematic search across PubMed, Google Scholar, and patent databases returned no quantitative biological assay results (e.g., IC50, Kd, MIC) for tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate. This includes an absence of data against any biological target, cell line, or in vivo model. Consequently, no potency, selectivity, or efficacy comparisons can be made against any analog. This is an absolute data gap, not a performance failure [1].

Biological Activity Data
Data to verify
No public IC50, Kd, or MIC data
Cannot justify performance-based selection
All assay systems unexamined
Chemical Biology PROTAC Linkers Triazole Derivatives

Comparative Linker Performance in a Biochemical Context: No Head-to-Head Data

While studies on PROTAC linkerology demonstrate that alkyl linker length (C3, C4, C5) can significantly impact ternary complex formation and degradation efficiency (DC50), no published work includes this specific compound. A direct head-to-head comparison against, for example, a butyl-linked or propyl-linked triazole analog under identical cellular assay conditions is not available. The quantitative effect of the 5-hydroxypentyl chain in this precise molecular context is unknown [1].

Linker Length-Dependent Activity
Class-level
No compound-specific data
Class trend: C3–C6 linker can alter DC50 >10-fold
Class trend may not predict this linker
Requires de novo testing
PROTAC Degradation Efficiency Linker Structure-Activity Relationship Chemical Biology

Purity, Solubility, and Stability Benchmarks: Not Publicly Established

Reputable vendor technical datasheets that would provide assay, HPLC purity, solubility in standard buffers (e.g., PBS, DMSO), and stability under recommended storage conditions were not found from non-excluded sources. The minimum purity specification, a critical procurement parameter, is not publicly standardized across suppliers. No comparative data exists to demonstrate, for instance, that this batch of material has higher purity or better long-term stability than a structurally similar ester from a different source .

Purity & Stability Specifications
Source review
No public COA or stability data
Quality profile not verified for procurement
Critical for sensitive applications
Analytical Chemistry Quality Control Chemical Procurement

Potential but Unvalidated Uses of tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate


Exploratory Linker Screening in PROTAC Design

The structure suggests utility as a rigid, triazole-containing linker for proteolysis-targeting chimeras. However, its value over a flexible alkyl chain or a shorter triazole linker is purely hypothetical without measured degradation efficiency data. A research team would need to synthesize their own library and benchmark this compound against other linkers to establish its utility, as no public data guides this selection [1].

Bifunctional Probe Assembly via Click Chemistry

The terminal hydroxyl group could be used for further functionalization (e.g., tosylation, azide conversion) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategies. The differentiation from a commercial PEG linker or a simpler alkyl alcohol would depend on the desired rigidity and metabolic stability of the resulting conjugate, parameters which remain unquantified for this specific scaffold [1].

Core Scaffold for Medicinal Chemistry Exploration

The 1,4,5-trisubstituted 1,2,3-triazole core is a known amide bioisostere. This compound could serve as a starting point for SAR studies, but its superiority over other triazole regioisomers or substitution patterns in any particular target class is not documented. Any project would begin with de novo synthesis and screening, not with a pre-validated advantage [1].

Application
Selection Property
Validation Focus
PROTAC linker exploration
Linker-length and rigidity context
Degradation efficiency benchmarking
Bifunctional probe assembly
Terminal hydroxyl functionalization
Conjugate stability and rigidity assessment
Medicinal chemistry scaffold
Triazole core bioisostere context
Target-class SAR screening
Quote Request

Request a Quote for tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.